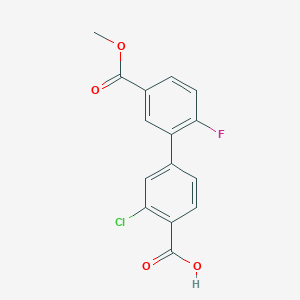

2-Chloro-4-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid

Description

Propriétés

IUPAC Name |

2-chloro-4-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFO4/c1-21-15(20)9-3-5-13(17)11(6-9)8-2-4-10(14(18)19)12(16)7-8/h2-7H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHNYLCNWXAGEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80691475 | |

| Record name | 3-Chloro-2'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80691475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261911-23-2 | |

| Record name | 3-Chloro-2'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80691475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid typically involves multiple steps, including halogenation, esterification, and coupling reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve the scale-up of laboratory synthesis methods. For example, the preparation of similar compounds has been successfully scaled up using dimethyl terephthalate as the starting material, followed by nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These methods ensure high yield and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions such as the Suzuki–Miyaura coupling.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.

Applications De Recherche Scientifique

2-Chloro-4-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the production of various chemical intermediates and specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-Chloro-4-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

*Estimated based on structural analogs .

Physicochemical Properties

- Metabolic Stability : Fluorine substitution at the phenyl ring may reduce oxidative metabolism, extending half-life in biological systems .

Toxicity and Environmental Impact

- Environmental Persistence : Halogenated benzoic acids, including the target compound, may persist in soil due to resistance to microbial degradation, similar to acifluorfen (DT₅₀ = 30–60 days) .

Research Findings and Industrial Relevance

- Agrochemical Development : The structural similarity to acifluorfen suggests the target compound could be optimized for broadleaf weed control, particularly in soybean and rice fields .

- Drug Discovery: The methoxycarbonyl group is a common pharmacophore in nonsteroidal anti-inflammatory drugs (NSAIDs), hinting at anti-inflammatory or anticancer applications .

- Synthetic Challenges: Positional isomerism (e.g., 5-methoxycarbonyl vs. 2-nitro substitution) significantly impacts bioactivity, as seen in the 10-fold potency difference between acifluorfen and its non-nitro analogs .

Activité Biologique

2-Chloro-4-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid is an organic compound with potential applications in medicinal chemistry and biological research. This compound, characterized by its chloro, fluoro, and methoxycarbonyl substituents, has been investigated for its biological activity, particularly in the context of enzyme inhibition and therapeutic applications.

- IUPAC Name : 2-chloro-4-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid

- Molecular Formula : C15H10ClF O4

- Molecular Weight : 280.68 g/mol

- CAS Number : 1261911-23-2

The biological activity of 2-Chloro-4-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid is primarily attributed to its interaction with specific enzymes and biochemical pathways. The compound may function as an enzyme inhibitor, binding to the active site of target enzymes and preventing substrate interaction. This mechanism is crucial in studies related to drug development, particularly for conditions requiring enzyme modulation.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition :

-

Anticancer Properties :

- The compound has been explored for its potential as a retinoid-X-receptor antagonist, which could lead to applications in cancer therapy .

- Preliminary findings suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines without significant toxicity to normal cells at certain concentrations .

- Anti-diabetic and Anti-obesity Effects :

Table 1: Summary of Biological Activities

Detailed Findings

- Enzyme Inhibition Studies :

- Cytotoxicity Assays :

- Metabolic Studies :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-4-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, and what challenges arise during purification?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Introduction of the methoxycarbonyl group via esterification using DMF or DCM as solvents and palladium catalysts for coupling reactions .

- Step 2 : Chlorination at the 2-position using reagents like SOCl₂ or PCl₅ under anhydrous conditions.

- Step 3 : Fluorination via electrophilic aromatic substitution with Selectfluor or similar fluorinating agents.

- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound's structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorine-induced splitting patterns).

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) using C18 columns with acetonitrile/water mobile phases .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 323.05) and fragmentation patterns .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Mechanistic Insight : The electron-withdrawing methoxycarbonyl and chloro groups activate the benzene ring for NAS. Fluorine’s inductive effect further directs substitution to the para position.

- Experimental Design : Kinetic studies using amines (e.g., aniline) in polar aprotic solvents (DMF, DMSO) at 80–100°C. Monitor progress via TLC or in-situ FTIR for intermediate detection .

Q. What role does this compound play in designing enzyme inhibitors, and how can its interactions be validated?

- Applications : Acts as a carboxylic acid-based ligand for metalloenzymes (e.g., carbonic anhydrase). The trifluoromethylphenyl moiety enhances lipophilicity for membrane penetration .

- Validation Methods :

- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD values).

- X-ray Crystallography : Resolves 3D protein-ligand interactions (e.g., hydrogen bonding with active-site residues) .

Q. How can computational methods predict regioselectivity in cross-coupling reactions involving this compound?

- Density Functional Theory (DFT) : Calculates transition-state energies for Suzuki-Miyaura couplings, identifying favorable sites (e.g., para to the methoxycarbonyl group).

- Molecular Dynamics (MD) : Simulates steric and electronic effects of substituents on reaction pathways .

Data Contradictions and Resolution

Q. Why do reported yields vary for palladium-catalyzed couplings involving this compound?

- Key Variables :

- Catalyst Loading : 2–5 mol% Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., XPhos).

- Base : K₂CO₃ (higher polarity) vs. Cs₂CO₃ (enhanced solubility in DMF).

Unexplored Research Areas

Q. What novel applications emerge from patent filings related to this compound?

- Emerging Trends :

- Photodynamic Therapy (PDT) : Derivatives with heavy atoms (e.g., bromine) for singlet oxygen generation.

- Metal-Organic Frameworks (MOFs) : As a linker for porous materials in gas storage .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.